
Ethoxycarbonyl isothiocyanate
Overview
Description
Ethoxycarbonyl isothiocyanate is an organic compound with the molecular formula C4H5NO2S. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This compound is particularly valued for its role in the construction of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycarbonyl isothiocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate in the presence of a phase transfer catalyst. The reaction conditions are optimized to achieve high yields. For instance, an orthogonal test determined the optimal conditions to be a reaction temperature of 35°C, a reaction time of 3 hours, a catalyst content of 1.5% (molar fraction based on ethyl chloroformate), and a molar ratio of sodium thiocyanate to ethyl chloroformate of 1.1. Under these conditions, the yield can reach up to 96.8% .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of phase transfer catalysts, such as Schiff bases, is crucial for enhancing the reaction efficiency and yield. Companies like American Cyanamid and Bayer Corporation have developed patented methods for the production of this compound, utilizing various catalysts to optimize the process .
Chemical Reactions Analysis
Types of Reactions: Ethoxycarbonyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can react with nucleophiles to form various addition products.
Common Reagents and Conditions:
Amines: React with this compound to form thiourea derivatives.
Nucleophiles: Such as alcohols and thiols, can add to the isothiocyanate group.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through various addition reactions
Scientific Research Applications
Synthetic Applications
ECITC serves as a key building block in the synthesis of various organic compounds. Notable applications include:
- Synthesis of Heterocycles :
-
Development of Agrochemicals :
- The compound is utilized in creating novel agrochemical agents that enhance crop protection and yield.
-
Material Science :
- ECITC has been investigated for its potential use in developing advanced materials due to its unique chemical structure and reactivity.
Research indicates that ECITC exhibits significant biological properties:
- Anticancer Activity : Compounds synthesized using ECITC have shown promise as anticancer agents by inhibiting specific protein kinases .
- Antimicrobial Properties : Certain derivatives demonstrate antimicrobial activity, making them candidates for developing new antibiotics.
Case Study 1: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Derivatives
A study investigated the use of ECITC in synthesizing pyrazolo[1,5-a][1,3,5]triazine derivatives. The resulting compounds were evaluated for their ability to inhibit protein kinases associated with various cancers. The results indicated that some derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents .
Case Study 2: Friedel-Crafts Thioacylation
In another research effort, ECITC was utilized in Friedel-Crafts thioacylation reactions to synthesize aromatic thioamides. This method provided a straightforward approach to obtain complex molecules with significant biological relevance. The study highlighted the efficiency and selectivity of ECITC in these reactions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethoxycarbonyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Used in the Edman degradation process for sequencing amino acids in peptides.
Fluorescein Isothiocyanate: Used in biological assays for labeling DNA and proteins.
Allyl Isothiocyanate: Known for its antimicrobial properties and used in food preservation.
Uniqueness: Ethoxycarbonyl isothiocyanate is unique due to its ethoxycarbonyl group, which imparts specific reactivity and makes it particularly suitable for the synthesis of heterocyclic compounds. This distinguishes it from other isothiocyanates that may lack this functional group and, consequently, have different reactivity profiles .
Biological Activity
Ethoxycarbonyl isothiocyanate (ECITC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of ECITC's biological activity, including its mechanisms of action, effects on various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
ECITC is an isothiocyanate derivative characterized by the functional group -N=C=S attached to an ethoxycarbonyl moiety. Its chemical formula is and it has been identified as a compound with diverse biological implications.
Antimicrobial Activity
Isothiocyanates, including ECITC, are known for their antimicrobial properties. Research indicates that they exhibit significant activity against a range of pathogens:
- Bacterial Inhibition : ECITC has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that isothiocyanates can disrupt bacterial cell membranes, leading to cell death. For instance, a study highlighted the antibacterial effects of various isothiocyanates against foodborne pathogens such as Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial activity of isothiocyanates like ECITC is attributed to their ability to react with thiol groups in proteins, disrupting cellular functions. This mechanism has been observed in various studies where ECITC exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
Table 1: Antimicrobial Activity of this compound
Anticancer Properties
Recent studies have also explored the anticancer potential of ECITC. Isothiocyanates have been found to induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : ECITC has been shown to cause cell cycle arrest in various cancer cell lines, which may contribute to its anticancer effects. This property is significant in the context of developing new cancer therapies.
- Induction of Apoptosis : Research indicates that ECITC can activate caspases and other apoptotic pathways, leading to programmed cell death in tumor cells. This was demonstrated in studies focusing on lung and breast cancer cells where treatment with ECITC resulted in increased apoptosis rates .
Case Study: Anticancer Activity
A notable case study involved the treatment of human breast cancer cells with ECITC, which resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for ECITC, indicating its potential as an effective anticancer agent .
Q & A
Basic Questions
Q. What are the key synthetic routes for ethoxycarbonyl isothiocyanate (ECI), and how can its stability be optimized during synthesis?
ECI is typically synthesized via the isomerization of ethoxycarbonyl thiocyanate (EC-thiocyanate) under controlled conditions. The reaction involves an addition-elimination mechanism, where nucleophilic attack by thiocyanate ion on the acyl carbon initiates the process . Stability is influenced by solvent choice (e.g., anhydrous aprotic solvents like THF), temperature (room temperature to mild heating), and avoidance of moisture. Isomerization to EC-thiocyanate can occur reversibly, so reaction monitoring via GC or NMR is critical to isolate pure ECI .
Q. What purification techniques are effective for isolating ECI, given its reactivity?
Column chromatography with silica gel (eluting with non-polar solvents) or fractional distillation under reduced pressure are commonly used. Reactivity with protic solvents necessitates anhydrous conditions during purification. Post-synthesis, ECI should be stored in inert atmospheres (argon or nitrogen) at low temperatures (−20°C) to prevent degradation .
Advanced Research Questions
Q. How does ECI participate in cycloaddition reactions for heterocyclic synthesis, and what mechanistic insights guide experimental design?
ECI reacts with amines or compounds containing active hydrogen atoms (e.g., β-carbolines) to form thiourea intermediates, which undergo cyclization under thermal or catalytic conditions. For example, in triazine-fused β-carboline synthesis, ECI reacts with 3-amino-β-carboline to form thiourea, followed by HgCl₂-catalyzed ring closure. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can optimize reaction pathways and selectivity .
Q. What role does ECI play in synthesizing macrocyclic ligands, and how are stoichiometric ratios determined?
ECI reacts with diamines (e.g., alkyl or heteryl diamines) to form bis(ethoxycarbonyl thiourea) intermediates, which are precursors for macrocycles. Stoichiometry is controlled via stepwise addition: a 2:1 molar ratio of ECI to diamine ensures complete bis-thiourea formation. Characterization via mass spectrometry and X-ray crystallography confirms ligand geometry and coordination sites .
Q. How can researchers reconcile contradictions in isomerization data between ECI and EC-thiocyanate?
Discrepancies arise from competing reaction pathways (e.g., solvent polarity, temperature). For instance, polar solvents favor EC-thiocyanate formation, while non-polar solvents stabilize ECI. Thermodynamic studies (e.g., Gibbs free energy calculations) and time-resolved GC analysis help identify dominant pathways .
Q. What methodologies validate the coordination behavior of ECI-derived complexes in metal-binding studies?
Spectroscopic techniques (e.g., UV-Vis, IR for thiourea-metal bonds) and titration experiments (e.g., Job’s method for stoichiometry) are used. For uranium complexation, EXAFS and XANES provide insights into bond distances and oxidation states .
Q. Notes for Methodological Rigor
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-thiocyanate) to track isomerization pathways .
- Safety Protocols : ECI is moisture-sensitive and reacts exothermically with amines; use fume hoods and personal protective equipment (PPE) .
Properties
IUPAC Name |
ethyl N-(sulfanylidenemethylidene)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDECDAHYOJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167253 | |
Record name | Ethyl isothiocyanatoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-04-0 | |
Record name | Ethoxycarbonyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16182-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isothiocyanatoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16182-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl isothiocyanatoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isothiocyanatoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethoxycarbonyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQY39AV49E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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